molecular formula C5H12FNO2 B14405005 Carboxy-N,N,N-trimethylmethanaminium fluoride CAS No. 87896-32-0

Carboxy-N,N,N-trimethylmethanaminium fluoride

Cat. No.: B14405005
CAS No.: 87896-32-0
M. Wt: 137.15 g/mol
InChI Key: XSWBNXNGEAOXRJ-UHFFFAOYSA-N
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Description

Carboxy-N,N,N-trimethylmethanaminium fluoride, also known as betaine fluoride, is a quaternary ammonium compound. It is a derivative of betaine, a naturally occurring compound found in various plants and animals. Betaine fluoride is known for its role in osmoregulation and as a methyl donor in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-N,N,N-trimethylmethanaminium fluoride can be synthesized through the reaction of trimethylamine with chloroacetic acid, followed by the introduction of fluoride ions. The reaction typically involves the following steps:

    Formation of Trimethylammonium Chloride: Trimethylamine reacts with chloroacetic acid to form trimethylammonium chloride.

    Substitution Reaction: The chloride ion is then replaced with a fluoride ion through a substitution reaction using a fluoride source such as sodium fluoride or potassium fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Carboxy-N,N,N-trimethylmethanaminium fluoride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It undergoes substitution reactions where the fluoride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, chloride ions, and bromide ions can replace the fluoride ion.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Carboxy-N,N,N-trimethylmethanaminium fluoride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in osmoregulation and as a methyl donor in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating liver disorders, homocystinuria, and other metabolic conditions.

    Industry: Used in the production of pharmaceuticals, cosmetics, and as an additive in animal feed to improve nutrient absorption.

Mechanism of Action

Carboxy-N,N,N-trimethylmethanaminium fluoride exerts its effects through several mechanisms:

    Osmoregulation: It helps maintain cellular osmotic balance by acting as an osmolyte.

    Methyl Donor: It donates methyl groups in biochemical reactions, particularly in the synthesis of methionine from homocysteine.

    Enzyme Modulation: It can modulate the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Carboxy-N,N,N-trimethylmethanaminium fluoride is similar to other quaternary ammonium compounds but has unique properties:

    Betaine Hydrochloride: Similar in structure but contains a chloride ion instead of a fluoride ion. Used as a dietary supplement and in the treatment of hypochlorhydria.

    Choline Chloride: Another quaternary ammonium compound used as a dietary supplement and in animal feed.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties as an osmolyte and methyl donor make it valuable in various scientific research and industrial processes.

Properties

CAS No.

87896-32-0

Molecular Formula

C5H12FNO2

Molecular Weight

137.15 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;fluoride

InChI

InChI=1S/C5H11NO2.FH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H

InChI Key

XSWBNXNGEAOXRJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)O.[F-]

Origin of Product

United States

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